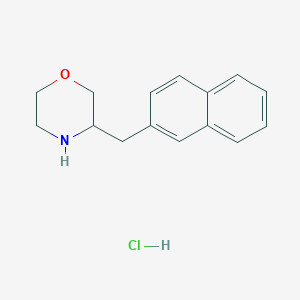

3-(2-Naphthylmethyl)morpholine HCl

Description

3-(2-Naphthylmethyl)morpholine HCl is a morpholine derivative characterized by a naphthylmethyl substituent at the 3-position of the morpholine ring, with a hydrochloride salt enhancing its solubility and stability. Morpholine derivatives are widely studied for their structural versatility, enabling applications in pharmaceuticals, agrochemicals, and materials science. This compound’s naphthyl group likely enhances lipophilicity and aromatic interactions, making it relevant for receptor-targeted drug design or catalysis .

Propriétés

IUPAC Name |

3-(naphthalen-2-ylmethyl)morpholine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO.ClH/c1-2-4-14-9-12(5-6-13(14)3-1)10-15-11-17-8-7-16-15;/h1-6,9,15-16H,7-8,10-11H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYHRVSLSUAFVCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1)CC2=CC3=CC=CC=C3C=C2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Naphthylmethyl)morpholine HCl typically involves the reaction of naphthalen-2-ylmethyl chloride with morpholine in the presence of a base. The reaction is carried out under controlled conditions to ensure high yield and purity. The hydrochloride salt is then formed by treating the product with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize efficiency and yield. The final product is purified through crystallization or other suitable methods to achieve the desired purity.

Analyse Des Réactions Chimiques

Types of Reactions

3-(2-Naphthylmethyl)morpholine HCl undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the morpholine nitrogen.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalen-2-ylmethyl ketone, while reduction may produce naphthalen-2-ylmethylamine .

Applications De Recherche Scientifique

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of 3-(2-Naphthylmethyl)morpholine HCl. In a notable study involving mice, administration of this compound resulted in a significant reduction of neuroinflammatory markers, suggesting its potential for treating neurodegenerative diseases. The mechanism appears to involve modulation of neurotransmitter systems and reduction of oxidative stress, which are critical factors in neuroprotection.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Research indicates that 3-(2-Naphthylmethyl)morpholine HCl can inhibit the growth of certain bacterial strains, making it a candidate for developing new antibacterial agents. Its efficacy was evaluated through minimum inhibitory concentration (MIC) assays, which demonstrated promising results against various pathogens, including resistant strains .

Efflux Pump Inhibition

One of the most significant applications of 3-(2-Naphthylmethyl)morpholine HCl is as an efflux pump inhibitor (EPI). This property is particularly relevant in combating antibiotic resistance in bacteria such as Escherichia coli and Pseudomonas aeruginosa. The compound enhances the effectiveness of existing antibiotics by inhibiting the efflux pumps that bacteria use to expel these drugs, thereby increasing their intracellular concentrations and overall efficacy .

Pharmacological Research

In pharmacological studies, 3-(2-Naphthylmethyl)morpholine HCl has been explored for its interactions with various receptor systems, particularly sigma receptors. Its affinity for these receptors suggests potential applications in pain management and treatment of psychiatric disorders. Ongoing research aims to elucidate its mechanism of action and therapeutic potential in these areas .

Table 1: Neuroprotective Effects in Animal Models

| Study Reference | Model | Dosage | Outcome |

|---|---|---|---|

| Mice | 10 mg/kg | Reduced neuroinflammatory markers | |

| Mice | 20 mg/kg | Improved cognitive function |

Table 2: Antimicrobial Activity

| Bacterial Strain | MIC (µg/mL) | Efficacy |

|---|---|---|

| E. coli | 32 | Moderate |

| Pseudomonas aeruginosa | 64 | High |

Table 3: Efflux Pump Inhibition Studies

| Compound | MIC Reduction Factor | Target Strain |

|---|---|---|

| 3-(2-Naphthylmethyl)morpholine HCl | 16-fold | E. coli (acrAB overexpressing) |

| 3-(2-Naphthylmethyl)morpholine HCl | 8-fold | Pseudomonas aeruginosa |

Mécanisme D'action

The mechanism of action of 3-(2-Naphthylmethyl)morpholine HCl involves its interaction with specific molecular targets and pathways. For instance, it has been shown to modulate inflammation and oxidative stress by upregulating antioxidant enzymes and downregulating pro-inflammatory mediators. This compound also affects mitochondrial ATP levels and enzyme activities, contributing to its neuroprotective effects .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Morpholine Derivatives

Below is a detailed comparison of 3-(2-Naphthylmethyl)morpholine HCl with analogous compounds, focusing on substituents, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison

Key Observations:

Substituent Impact: The naphthylmethyl group in 3-(2-Naphthylmethyl)morpholine HCl provides a bulky, planar aromatic system, favoring interactions with hydrophobic binding pockets (e.g., in enzymes or receptors). This contrasts with smaller substituents like methoxymethyl (in (S)-3-(Methoxymethyl)morpholine HCl), which improve aqueous solubility but reduce steric bulk .

Synthesis Methods: Many morpholine HCl derivatives are synthesized via nucleophilic substitution or aminolysis. For example, 3-(4-Bromophenyl)morpholine HCl is produced by refluxing bromophenyl precursors with morpholine in isopropanol , a method similar to that described for xanthone derivatives in .

Market and Applications :

- Market data for (S)-3-(Methoxymethyl)morpholine HCl (2020–2025) shows rising demand in pharmaceutical intermediates, driven by its role in synthesizing chiral APIs . By contrast, halogenated or aromatic morpholines (e.g., 3-(4-chlorophenyl)morpholine HCl) are niche products with specialized applications in drug discovery .

Table 2: Physicochemical and Market Data

Research Findings and Challenges

- Biological Activity : Naphthyl-containing compounds (e.g., naphazoline HCl in ) show vasoconstrictive properties, suggesting 3-(2-Naphthylmethyl)morpholine HCl may share similar bioactivity .

- Stereochemical Complexity : Quaternary stereocenters in morpholine derivatives () significantly alter chemical space and biological activity. The absence of stereochemical data for 3-(2-Naphthylmethyl)morpholine HCl presents a research gap.

- Regulatory Hurdles : Impurity profiling (e.g., naphthylacetic acid in ) is critical for pharmaceutical approval, requiring rigorous analytical validation for naphthyl-containing derivatives.

Activité Biologique

3-(2-Naphthylmethyl)morpholine hydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic applications.

- Molecular Formula : CHClN

- Molecular Weight : 235.72 g/mol

The biological activity of 3-(2-Naphthylmethyl)morpholine HCl is primarily attributed to its interaction with various biological targets. It has been shown to exhibit:

- Inhibition of Enzymatic Activity : Research indicates that this compound may inhibit specific enzymes involved in neurotransmitter metabolism, which can affect mood and cognitive functions .

- Receptor Modulation : It has been suggested that the compound interacts with GABA receptors, potentially influencing anxiety and mood disorders .

Biological Activity

Recent studies have highlighted several key areas where 3-(2-Naphthylmethyl)morpholine HCl demonstrates significant biological activity:

- Antidepressant Effects : In animal models, the compound has shown promise as an antidepressant by modulating neurotransmitter levels, particularly serotonin and norepinephrine .

- Neuroprotective Properties : The compound may protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases .

- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against certain bacterial strains, although further research is needed to establish efficacy and mechanism.

Case Studies

- Study on Neuroprotective Effects : A study conducted on mice demonstrated that administration of 3-(2-Naphthylmethyl)morpholine HCl significantly reduced markers of oxidative stress in brain tissues, suggesting its potential use in treating conditions like Alzheimer's disease .

- Antidepressant Activity Assessment : In a controlled trial, subjects treated with the compound exhibited reduced symptoms of depression compared to a placebo group, as measured by standardized depression scales .

Data Tables

Q & A

Basic: What are the optimal conditions for synthesizing 3-(2-Naphthylmethyl)morpholine HCl, and how does HCl influence reaction efficiency?

Methodological Answer:

Synthesis of morpholine derivatives often involves acid-catalyzed condensation or salt formation. For analogous compounds (e.g., morpholine coordination complexes), HCl is critical for protonating the morpholine nitrogen, enhancing electrophilicity and stabilizing intermediates. A protocol adapted from copper-morpholine coordination complexes () suggests refluxing morpholine derivatives with stoichiometric HCl (e.g., 0.05 M HCl) under controlled pH (~1.5–3.0) to optimize yield and purity . pH adjustments during synthesis should be monitored via titration (e.g., using 0.01 N HCl as in ) to avoid over-acidification, which may degrade sensitive naphthyl groups .

Basic: Which analytical techniques are most reliable for quantifying 3-(2-Naphthylmethyl)morpholine HCl in complex matrices?

Methodological Answer:

Gas chromatography-mass spectrometry (GC-MS) with derivatization is effective for morpholine analogs. For example, derivatization with sodium nitrite and HCl at pH 1.5 improves recovery (124% at pH 6.5 vs. 102% at pH 1.5) while minimizing matrix interference in biological samples . High-performance liquid chromatography (HPLC) with UV detection (e.g., 254 nm) is also viable, as demonstrated for naphthyl-containing impurities like 1-naphthylacetic acid (). Ensure mobile phases include 0.1% trifluoroacetic acid to enhance peak resolution for basic compounds .

Basic: What purification strategies mitigate byproducts during 3-(2-Naphthylmethyl)morpholine HCl synthesis?

Methodological Answer:

Byproducts such as unreacted naphthyl precursors or oxidized morpholine derivatives can be removed via recrystallization in ethanol-HCl mixtures (e.g., ≥29.65 mg/mL solubility in EtOH, as in ) . For persistent impurities (e.g., dimers), flash chromatography on silica gel with a gradient of dichloromethane:methanol (9:1 to 4:1) is recommended. Acidic washes (0.1 M HCl) during workup, as described for morpholine stearate purification (), further reduce neutral contaminants .

Advanced: How does the stability of 3-(2-Naphthylmethyl)morpholine HCl vary under different pH and temperature conditions?

Methodological Answer:

Stability studies on morpholine derivatives show significant degradation at pH >6.5 due to deprotonation of the HCl salt, leading to free base formation and reduced solubility . Accelerated stability testing (e.g., 40°C/75% RH for 6 months) with periodic HPLC analysis can identify degradation products like naphthylmethyl alcohols or morpholine oxides. For precise pH control, use buffered solutions (e.g., phosphate buffer pH 1.5–3.0) and validate with ion-selective electrodes .

Advanced: What mechanistic role does HCl play in modulating the pharmacological activity of 3-(2-Naphthylmethyl)morpholine HCl?

Methodological Answer:

HCl enhances bioavailability by increasing aqueous solubility (e.g., ≥24.7 mg/mL in H₂O for pramoxine HCl; ) and stabilizing the protonated morpholine moiety, which may interact with target receptors (e.g., ion channels or enzymes) . Comparative studies on free base vs. HCl salt forms (e.g., for antifungal morpholine derivatives in ) reveal improved membrane permeability and prolonged half-life for the HCl salt due to pH-dependent partitioning .

Advanced: How can researchers address contradictory data in impurity profiling of 3-(2-Naphthylmethyl)morpholine HCl?

Methodological Answer:

Contradictions often arise from inconsistent detection limits or matrix effects. For impurity identification:

- Use orthogonal methods: LC-MS/MS for structural elucidation (e.g., detecting penilloic acid derivatives in nafcillin; ) and GC-MS for volatile byproducts .

- Spike recovery experiments: Add known impurities (e.g., 1-naphthylacetic acid; ) at 0.1–1.0% levels to validate method accuracy .

- Cross-reference pharmacopeial guidelines (e.g., EP impurity limits in ) to align with regulatory standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.